molecular formula C12H18Cl2N2 B11723611 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride CAS No. 66158-97-2

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride

Cat. No.: B11723611
CAS No.: 66158-97-2
M. Wt: 261.19 g/mol
InChI Key: VTXJDTVKOJYCOM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-chloroethyl group and a phenyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride typically involves the reaction of 1-phenylpiperazine with 2-chloroethanol in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis of the chloroethyl group.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Hydrolysis: The corresponding alcohol derivative.

Scientific Research Applications

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving the interaction of piperazine derivatives with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride
  • 1-(2-Chloroethyl)-3-phenylpiperidine hydrochloride
  • 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Uniqueness

1-(2-Chloroethyl)-4-phenylpiperazine hydrochloride is unique due to its specific structural features, such as the presence of both a chloroethyl group and a phenyl group attached to the piperazine ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

66158-97-2

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

1-(2-chloroethyl)-4-phenylpiperazine;hydrochloride

InChI

InChI=1S/C12H17ClN2.ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H

InChI Key

VTXJDTVKOJYCOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC=C2.Cl

Origin of Product

United States

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